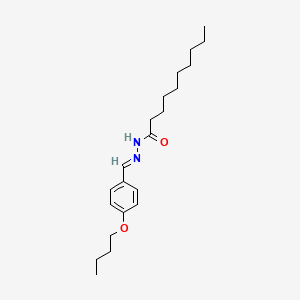

N'-(4-Butoxybenzylidene)decanohydrazide

Description

N'-(4-Butoxybenzylidene)decanohydrazide is a hydrazide derivative characterized by a decanoyl hydrazine backbone conjugated to a 4-butoxybenzylidene moiety. The compound features a long aliphatic chain (C10) and a para-substituted butoxy group on the benzylidene ring, which confers unique physicochemical properties. Its synthesis typically involves the condensation of decanoic acid hydrazide with 4-butoxybenzaldehyde under acidic conditions, as outlined in analogous protocols for benzohydrazide derivatives .

Properties

CAS No. |

303064-04-2 |

|---|---|

Molecular Formula |

C21H34N2O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

N-[(E)-(4-butoxyphenyl)methylideneamino]decanamide |

InChI |

InChI=1S/C21H34N2O2/c1-3-5-7-8-9-10-11-12-21(24)23-22-18-19-13-15-20(16-14-19)25-17-6-4-2/h13-16,18H,3-12,17H2,1-2H3,(H,23,24)/b22-18+ |

InChI Key |

YSMUHFLZTKCTQV-RELWKKBWSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-(4-Butoxybenzylidene)decanohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization .

Industrial production methods for this compound are not well-documented, but similar hydrazones are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-(4-Butoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form the corresponding hydrazine derivative.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-(4-Butoxybenzylidene)decanohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its hydrazone group makes it a versatile intermediate in organic synthesis.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with hydrazone-based structures.

Mechanism of Action

The mechanism of action of N’-(4-Butoxybenzylidene)decanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions and biological molecules, which can modulate the activity of enzymes and other proteins. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Electronic Properties

(E)-N'-(4-Butoxybenzylidene)-4-nitrobenzohydrazide (C18H21N3O4)

- Structure: Features a nitro group (-NO2) at the para position of the benzohydrazide ring instead of the aliphatic chain.

- Properties :

- Molecular weight: 343.15 g/mol

- Melting point: 180–182°C

- Solubility: Moderate in CHCl3/DMSO.

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the hydrazone bond (C=N) and altering reactivity in biological systems .

2-(4-Bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide (C19H21BrN2O3)

- Structure: Contains a bromophenoxy substituent and an acetohydrazide backbone (C2 chain vs. decanoyl).

- Properties :

- Molecular weight: 413.29 g/mol

- SMILES:

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br

- Functional Impact: The bromine atom increases lipophilicity (logP ≈ 4.2), enhancing membrane permeability. The shorter chain reduces steric hindrance compared to the decanoyl analog .

2-Amino-3,5-dibromo-N'-(4-butoxybenzylidene)benzohydrazide (C18H19Br2N3O2)

- Structure: Incorporates two bromine atoms and an amino group on the benzohydrazide ring.

- Properties :

- Molecular weight: 486.08 g/mol

- Solubility: Poor in polar solvents due to halogen bulk.

N'-(4-Methylcyclohexylidene)decanohydrazide (C17H30N2O)

- Structure : Replaces the butoxybenzylidene group with a methylcyclohexylidene moiety.

- Impact : The cyclohexane ring introduces rigidity, reducing conformational flexibility compared to the aromatic benzylidene group. This may limit interactions with planar enzyme active sites .

(E)-N'-(2-Ethoxybenzylidene)decanohydrazide

- Structure : Ethoxy substituent at the ortho position of the benzylidene ring.

- The ethoxy group’s smaller size reduces hydrophobicity compared to butoxy .

Crystallographic and Hirshfeld Surface Analysis

- N'-(4-Butoxybenzylidene)decanohydrazide: The long decanoyl chain promotes intermolecular van der Waals interactions, leading to dense crystalline packing. Hirshfeld analysis of analogous compounds (e.g., (Z)-N'-(4-(nonyloxy)benzylidene)-2-phenylacetohydrazide) shows dominant H···H (55%) and C···H (25%) interactions .

- Contrast with Nitro Derivatives : The nitro group in (E)-N'-(4-butoxybenzylidene)-4-nitrobenzohydrazide introduces strong dipole interactions (O···H, 18%), altering crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.